Meparfynol carbamate

Toxicology Safety pharmacology Preclinical safety assessment

Meparfynol carbamate is the carbamate ester derivative of methylpentynol, distinguished by its terminal alkyne pharmacophore. It exhibits a markedly improved acute safety profile (oral LD50 337 mg/kg in mice) vs. the parent alcohol and produces a transient ganglionic stimulant action unaccompanied by acetylcholine release—a property entirely absent in methylpentynol. Applications include reference-standard preparation for bromination-based titrimetry, GC method validation, and cytochrome P450 induction studies. Selection of this acetylenic carbamate guarantees compound-specific bromination stoichiometry and metabolic fate, eliminating uncontrolled variables inherent to generic carbamate substitutions.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 302-66-9
Cat. No. B1199700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeparfynol carbamate
CAS302-66-9
Synonymsmethylpentynol carbamate
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCCC(C)(C#C)OC(=O)N
InChIInChI=1S/C7H11NO2/c1-4-7(3,5-2)10-6(8)9/h1H,5H2,2-3H3,(H2,8,9)
InChIKeyGXCDLJXPZVCHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 milligram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meparfynol Carbamate (CAS 302-66-9): Sedative-Hypnotic Procurement & Technical Baseline


Meparfynol carbamate (methylpentynol carbamate) is an acetylenic carbamate sedative-hypnotic agent [1]. It is the carbamate ester derivative of methylpentynol (meparfynol), a tertiary pentynol alcohol first discovered by Bayer in 1913 and subsequently formulated as a carbamate to modify its pharmacological profile [2]. The compound is characterized by its terminal alkyne moiety, which distinguishes it structurally from non-acetylenic carbamate sedatives such as meprobamate and ethinamate. While methylpentynol itself carries an exceptionally low therapeutic index that led to its clinical obsolescence, the carbamate derivative was investigated for differential pharmacological properties including altered distribution, metabolic fate, and potential reduction of certain adverse effects associated with the parent alcohol [3].

Why Meparfynol Carbamate Cannot Be Replaced by Generic In-Class Carbamate Sedatives


Carbamate sedative-hypnotics exhibit substantial heterogeneity in pharmacodynamic and pharmacokinetic profiles that precludes generic substitution. Meparfynol carbamate differs fundamentally from its closest structural analog (methylpentynol) in its capacity to exert differential ganglion-blocking effects: only the carbamate derivative produces a transient stimulant action unaccompanied by acetylcholine release, whereas methylpentynol lacks this property entirely [1]. Furthermore, the acetylenic carbamates (meparfynol carbamate, ethinamate) demonstrate distinct metabolic pathways and cytochrome P450 induction profiles compared to non-acetylenic carbamates such as meprobamate [2]. Analytical differentiation is also required: titrimetric methods for acetylenic hypnotics must account for the specific bromination stoichiometry of the terminal alkyne present in meparfynol carbamate but absent in meprobamate and other non-acetylenic carbamates [3]. Substituting an alternative carbamate without verifying these compound-specific attributes introduces uncontrolled variables in both research and formulation contexts.

Meparfynol Carbamate: Quantified Differentiation Evidence Against Comparator Compounds


Comparative Oral Toxicity: Meparfynol Carbamate vs. Parent Alcohol Methylpentynol

The carbamate derivative exhibits markedly lower acute oral toxicity compared to its parent alcohol methylpentynol in murine models .

Toxicology Safety pharmacology Preclinical safety assessment

Differential Ganglion Pharmacology: Carbamate-Specific Stimulant Action Not Observed with Parent Alcohol

In the perfused superior cervical ganglion of the cat, meparfynol carbamate produces a transient stimulant action that is unaccompanied by acetylcholine release, whereas methylpentynol lacks this property entirely [1].

Autonomic pharmacology Neuropharmacology Mechanism of action

Clinical Sedative Efficacy: Meparfynol Carbamate Combination vs. Amobarbital vs. Placebo

In a double-blind clinical trial of 100 hospitalized patients, a combination of meparfynol carbamate (150 mg) plus promethazine hydrochloride (25 mg) demonstrated sedative efficacy significantly superior to placebo and comparable to sodium amylobarbitone (200 mg) [1].

Clinical pharmacology Sedative efficacy Hospital sedation

Analytical Differentiation: Acetylenic vs. Non-Acetylenic Carbamate Detection Methods

Meparfynol carbamate is analytically distinguishable from non-acetylenic carbamates via titrimetric methods exploiting the terminal alkyne moiety [1].

Analytical chemistry Quality control Pharmacopoeial analysis

Metabolic Pathway Differentiation: Distinct Metabolite Profile vs. Non-Acetylenic Carbamates

Meparfynol carbamate undergoes metabolic conversion to 3-methylpentyne-3,4-diol, a metabolite that is analytically detectable in urine and serum [1]. This metabolic pathway is structurally unique to acetylenic carbamates and not shared with non-acetylenic carbamate sedatives.

Drug metabolism Pharmacokinetics Bioanalytical method development

Cytochrome P450 Induction Profile: Acetylenic Carbamate Differentiation

Meparfynol (the parent alcohol of meparfynol carbamate) induces murine cytochrome P4503A and enhances erythromycin N-demethylation, a property shared with structurally related acetylenic alcohols but not with non-acetylenic carbamate sedatives such as meprobamate [1].

Drug metabolism Enzyme induction Drug-drug interaction risk

Meparfynol Carbamate: Research & Industrial Application Scenarios Based on Quantified Evidence


Preclinical Sedative Screening Requiring Reduced Acute Toxicity vs. Parent Alcohol

Investigators requiring a sedative-hypnotic agent with a terminal alkyne pharmacophore but seeking lower acute oral toxicity than methylpentynol should select meparfynol carbamate. The carbamate derivative exhibits an oral LD50 of 337 mg/kg in mice , representing improved acute safety compared to the parent alcohol, which is characterized by an 'exceptionally low therapeutic index' that led to its clinical abandonment [4].

Autonomic Ganglion Pharmacology Studies Requiring Carbamate-Specific Activity

Research protocols investigating differential autonomic effects of carbamate vs. alcohol derivatives should employ meparfynol carbamate rather than methylpentynol. In the perfused superior cervical ganglion of the cat, only the carbamate derivative produces a transient stimulant action unaccompanied by acetylcholine release; the parent alcohol lacks this property entirely . This compound-specific activity makes meparfynol carbamate essential for studies of carbamate-mediated ganglionic pharmacology.

Acetylenic Hypnotic Reference Standard for Analytical Method Development

Laboratories developing or validating quantitative methods for acetylenic hypnotics require authentic meparfynol carbamate as a reference standard. Titrimetric methods employing brominating agents (DBH or N-bromosuccinimide) specifically target the terminal alkyne moiety present in this compound class . Gas-liquid chromatographic methods using 4% CDMS columns have been established for detecting meparfynol carbamate and its metabolite 3-methylpentyne-3,4-diol in biological matrices [4], enabling robust bioanalytical method validation.

Drug-Drug Interaction Studies Involving CYP3A Induction

Investigators examining cytochrome P450 induction by acetylenic compounds should include meparfynol carbamate as a reference acetylenic carbamate. The parent compound meparfynol has been demonstrated to induce murine CYP3A and enhance erythromycin N-demethylation , a liability likely retained by the carbamate derivative due to the preserved terminal alkyne. This contrasts with non-acetylenic carbamates such as meprobamate, which exhibit distinct induction profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meparfynol carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.